molecular formula C18H13Cl2NO4S2 B2956596 4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID CAS No. 1427538-17-7

4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

Cat. No.: B2956596
CAS No.: 1427538-17-7
M. Wt: 442.33
InChI Key: ICANFXDIMLZIQX-ZROIWOOFSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a (5Z)-configured methylidene group bridging a 5-(2,6-dichlorophenyl)furan-2-yl moiety and the thiazolidinone core. Such structural attributes are critical for biological activity, particularly in targeting enzymes or receptors involved in inflammatory or metabolic pathways .

Properties

IUPAC Name

4-[(5Z)-5-[[5-(2,6-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S2/c19-11-3-1-4-12(20)16(11)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICANFXDIMLZIQX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID typically involves multiple steps, starting with the preparation of the furan and thiazolidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of thiol-ene click reactions in aqueous media has been demonstrated to be effective in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and thiazolidine rings, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with variations in the arylidene, thiazolidinone substituents, or side chains. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2,6-Dichlorophenyl, butanoic acid C₁₈H₁₂Cl₂NO₄S₂ 441.33 g/mol High lipophilicity (Cl groups), Z-configuration, carboxylic acid for solubility
4-[5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butyric acid () 2-Methoxyphenyl, butyric acid C₁₅H₁₅NO₄S₂ 337.40 g/mol Electron-donating methoxy group; shorter side chain reduces solubility vs. target compound
2-(5-{(Z)-[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid () 2,5-Dimethylphenyl, benzoic acid C₂₂H₁₈N₂O₃S 390.46 g/mol Methyl groups increase steric hindrance; benzoic acid enhances π-π stacking
(Z)-3-(5-((5-(3-Bromo-4-methoxyphenyl)-...thiazolo[3,2-a]pyrimidin-2(5H)-ylidene)methyl)furan-2-yl)benzoic acid () Bromo-methoxyphenyl, ethoxycarbonyl C₂₉H₂₃BrN₂O₇S 623.47 g/mol Bulky substituents; extended conjugation for enhanced receptor binding

Electronic and Steric Influences

  • Side Chain Modifications: The butanoic acid chain provides superior solubility in physiological environments compared to shorter chains (e.g., butyric acid in ) or non-acidic substituents .
  • Stereochemistry: The Z-configuration of the methylidene group is conserved across analogues (e.g., ), ensuring planar geometry for optimal π-orbital overlap and target interaction .

Biological Activity

The compound 4-[(5Z)-5-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Formula and Structure

The molecular formula of the compound is C26H19Cl2N3O4SC_{26}H_{19}Cl_2N_3O_4S, with a molecular weight of approximately 540.42 g/mol. The structure includes a thiazolidine ring, a furan moiety, and multiple substituents that contribute to its biological activity.

Structural Representation

The compound can be represented as follows:

CCCCCCCC\text{C}\text{C}\text{C}\text{C}\text{C}\text{C}\text{C}\text{C}

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antibacterial activity . A study by Zvarec et al. demonstrated that related compounds had effective inhibition against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/ml . However, no significant activity was observed against Bacillus subtilis.

Antiviral Activity

Further investigations into the antiviral properties revealed that certain derivatives of this compound inhibited the NS2B-NS3 protease of the Dengue virus and showed potential against other viral targets . The efficacy was assessed through in vitro assays, highlighting the compound's potential as an antiviral agent.

Antimalarial Activity

The antimalarial properties of the compound were evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The IC50 values indicated moderate activity with concentrations required to inhibit growth being 35.0 µM for sensitive strains and 151.4 µM for resistant strains .

Cytotoxicity

The cytotoxic effects on VERO cell lines were also determined, indicating that while some derivatives showed promise as therapeutic agents, they also exhibited varying degrees of cytotoxicity which necessitates further investigation into their safety profiles .

Anti-inflammatory and Anticancer Potential

Recent studies have suggested that the compound may inhibit apoptosis signal-regulating kinase 1 (ASK1), which is implicated in various diseases including cancer. Compounds derived from this structure have shown IC50 values as low as 0.2 mM against ASK1, suggesting a potential role in cancer therapy .

Summary of Biological Activities

Biological Activity Target Organism/Cell Line Effect IC50/MIC Values
AntibacterialStaphylococcus aureusInhibition16-32 mg/ml
AntiviralDengue virus proteaseInhibitionNot specified
AntimalarialPlasmodium falciparumInhibition35.0 µM (sensitive), 151.4 µM (resistant)
CytotoxicityVERO cellsCytotoxicNot specified
ASK1 InhibitionCancer cell linesInhibition0.2 mM

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of thiazolidinones were tested for their antimicrobial properties against various bacterial strains. The results confirmed significant antibacterial effects against gram-positive bacteria while highlighting the need for further optimization to enhance efficacy against gram-negative bacteria.

Case Study 2: Antiviral Mechanisms

A series of in vitro experiments were conducted to evaluate the antiviral potential of related compounds against Dengue virus. The results indicated that specific structural modifications could enhance inhibitory activity, paving the way for future drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize this thiazolidinone derivative?

  • Methodological Answer : The compound can be synthesized via condensation of aromatic aldehydes with 4-thiazolidinones under reflux conditions. For instance, a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in DMF/acetic acid (5:10 v/v) is refluxed for 2 hours, followed by recrystallization from DMF-ethanol . Electrophilic substitution reactions (e.g., using phenylisothiocyanate) and subsequent cyclization with chloroacetyl chloride under basic conditions are also viable .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration of the benzylidene group) and carbon backbone.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups like C=O (4-oxo, ~1700 cm⁻¹) and C=S (2-sulfanylidene, ~1200 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are typically used for initial bioactivity screening?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based kinetic assays.
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 2,6-dichlorophenyl or furan-2-yl groups to assess electronic/steric effects. For example, replacing chlorine with electron-withdrawing groups (e.g., -CF₃) may enhance target binding .
  • Pharmacophore Modeling : Use software like Schrodinger’s Phase to identify critical moieties (e.g., the 4-oxo-thiazolidinone core) for activity .
  • Bioisosteric Replacement : Substitute the sulfanylidene group with sulfonamide or carbonyl to improve metabolic stability .

Q. What computational strategies predict reactivity and metabolic stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., oxidation at the thiazolidinone sulfur) .
  • Molecular Dynamics (MD) Simulations : Model binding interactions with biological targets (e.g., protein-ligand RMSD analysis over 100 ns trajectories).
  • ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation) and bioavailability .

Q. How can contradictions in biological assay data be resolved methodologically?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines/enzymes to confirm reproducibility.
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners.
  • Data Normalization : Apply statistical models (e.g., Z-score) to account for batch effects or assay variability .

Q. What experimental designs are optimal for studying metabolic stability in vivo?

  • Methodological Answer :

  • Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs for mass balance studies in rodent models.
  • LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites using high-resolution tandem MS with collision-induced dissociation (CID).
  • Bile Duct Cannulation : Collect bile/excreta to quantify biliary excretion and enterohepatic recirculation .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition vs. cellular activity data?

  • Methodological Answer :

  • Membrane Permeability Assays : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion/active transport limitations.
  • Intracellular Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.
  • Efflux Pump Inhibition : Co-administer ABC transporter inhibitors (e.g., verapamil) to assess P-gp-mediated resistance .

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